![molecular formula C28H32N4OS B2925743 N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 477303-64-3](/img/structure/B2925743.png)
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[4-benzyl-5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a useful research compound. Its molecular formula is C28H32N4OS and its molecular weight is 472.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis
A study by Shishkin et al. (2020) demonstrates the catalytic synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, highlighting the utility of adamantane derivatives in organic synthesis processes. These compounds were synthesized with good yields by reacting adamantane-1-carboxylic acid with aromatic amines, showcasing the chemical versatility of adamantane-based structures for synthesizing complex molecules (Shishkin et al., 2020).
Material Science Applications
Liaw and Liaw (2001) explored the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. The adamantyl-containing polyamide-imides (PAIs) demonstrated desirable properties such as high thermal stability and good mechanical strength, indicating their potential for high-performance material applications (Liaw & Liaw, 2001).
Novel Organic Derivatives
Soselia et al. (2020) focused on the synthesis of novel benzimidazole-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing an adamantane moiety. These derivatives showcase the structural diversity achievable with adamantane and triazole functionalities, potentially opening new avenues for chemical and pharmaceutical research (Soselia et al., 2020).
Metal-Organic Frameworks (MOFs)
Senchyk et al. (2013) discussed the use of adamantane tectons in designing mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. The study highlights the role of adamantane derivatives in constructing complex MOF structures with potential applications in catalysis, gas storage, and separation technologies (Senchyk et al., 2013).
Catalytic Applications
Pavlov et al. (2019) achieved the facile synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids, using them as bifunctional angle-shaped building blocks for coordination polymers. These compounds, particularly when integrated with copper(II) and nickel(II), showcased catalytic prowess in Chan-Evans-Lam arylation reaction, demonstrating the application of adamantane derivatives in catalysis (Pavlov et al., 2019).
Properties
IUPAC Name |
N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4OS/c33-26(28-14-22-11-23(15-28)13-24(12-22)16-28)29-17-25-30-31-27(34-19-21-9-5-2-6-10-21)32(25)18-20-7-3-1-4-8-20/h1-10,22-24H,11-19H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITAGHACESVJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2925660.png)
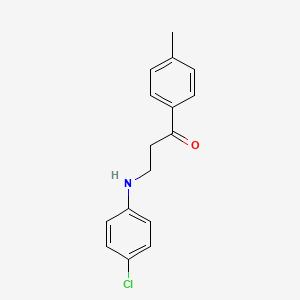
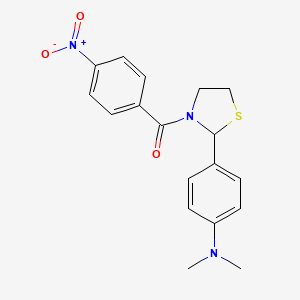
![ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate](/img/structure/B2925663.png)
![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)
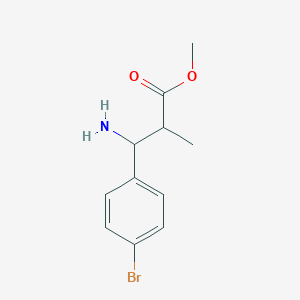
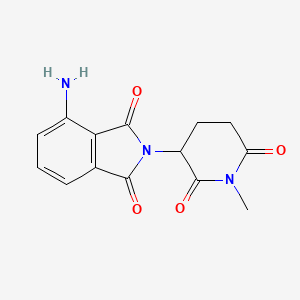
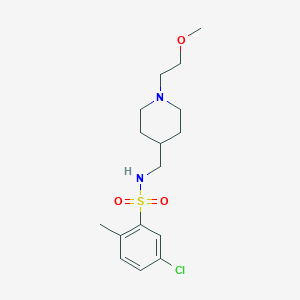
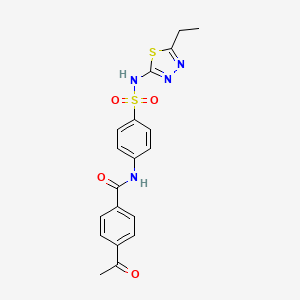
![3-[4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2925680.png)
![2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2925682.png)
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
